2-(dimethylamino)-2-(4-fluorophenyl)-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of complex molecules akin to this compound often involves multi-step chemical reactions that carefully introduce various functional groups into the molecular framework. For example, the synthesis of similar compounds has been reported through reactions that involve the formation of thiazolidinone and acetamide derivatives, with key steps including cyclocondensation, nucleophilic substitution, and the introduction of specific substituents like fluorophenyl and dimethylamino groups to achieve the desired structural features and functionalities (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a central acetamide linkage connected to various heterocyclic and aromatic moieties. The structural analysis typically involves spectroscopic methods like NMR, IR, and Mass spectrometry to confirm the presence of specific functional groups and the overall molecular architecture. X-ray crystallography can also provide detailed insights into the molecular conformation, intermolecular interactions, and the spatial arrangement of atoms within the crystal lattice, contributing to a deeper understanding of the compound's chemical behavior and reactivity (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Compounds with similar structures engage in a variety of chemical reactions, influenced by the reactivity of their functional groups. For instance, the thiazolidinone moiety can participate in cycloaddition reactions, while the acetamide group can be involved in hydrolysis under specific conditions. The presence of a dimethylamino group can also impart basic properties to the molecule, influencing its reactivity with electrophiles and acids. The fluorophenyl group can contribute to the compound's electronic properties, affecting its overall chemical stability and reactivity profile.
Physical Properties Analysis
The physical properties such as solubility, melting point, and boiling point of such compounds are determined by their molecular structure and functional groups. For example, the presence of polar groups like dimethylamino and acetamide can enhance solubility in polar solvents, whereas the aromatic and heterocyclic rings might contribute to higher melting and boiling points due to increased molecular rigidity and van der Waals interactions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are key aspects of compounds like this. For instance, the pKa values of similar acetamide derivatives have been studied to understand their acidic and basic behavior in solution, which is crucial for predicting their behavior in biological systems or chemical reactions (Duran & Canbaz, 2013).
properties
IUPAC Name |
2-(dimethylamino)-2-(4-fluorophenyl)-N-[[2-(methylsulfanylmethyl)-1,3-thiazol-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3OS2/c1-20(2)15(11-4-6-12(17)7-5-11)16(21)18-8-13-9-23-14(19-13)10-22-3/h4-7,9,15H,8,10H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSGZFIUQFXORT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=C(C=C1)F)C(=O)NCC2=CSC(=N2)CSC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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